molecular formula C7H6F2N2O3 B8570030 Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro-

Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro-

Cat. No.: B8570030
M. Wt: 204.13 g/mol
InChI Key: LVWUDYKBCYGGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro- is a useful research compound. Its molecular formula is C7H6F2N2O3 and its molecular weight is 204.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 6-(difluoromethoxy)-2-methyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

6-(difluoromethoxy)-2-methyl-3-nitropyridine

InChI

InChI=1S/C7H6F2N2O3/c1-4-5(11(12)13)2-3-6(10-4)14-7(8)9/h2-3,7H,1H3

InChI Key

LVWUDYKBCYGGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-5-nitropyridin-2-ol (0.5 g, 3.2 mmol) in acetonitrile (10 mL) was added NaH (0.35 g, 8.64 mmol) and the reaction mixture was stirred for 15 minutes at room temperature. To the reaction mixture was added 2,2-difluoro-2-(fluoro-sulfonyl)acetic acid (1.1 mL, 5.5 mmol) dropwise. The reaction mixture was stirred for a further 15 minutes. The reaction mixture was then quenched by the addition of water, and diluted with EtOAc. The organic layer was washed with water and brine, dried over sodium sulphate and concentrated. The crude material obtained was purified by column chromatography (silica: 100-200 mesh, MeOH:DCM 2-4%) to afford the title compound (0.5 g, 75%) as a white solid. LCMS (ES−) 202.85 (M−H)−, RT 2.75 minutes (method 1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Yield
75%

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